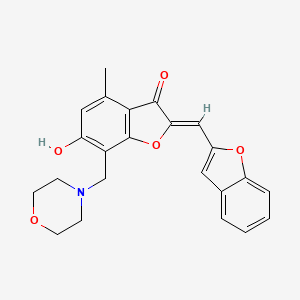

2-(ADAMANTANE-1-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Aplicaciones Científicas De Investigación

Synthesis and Material Science The adamantane derivative is explored in the synthesis of novel materials, particularly focusing on polymers and porous frameworks. Tetraphenyladamantane-based microporous polybenzimidazoles exhibit significant adsorption capacities for gases like CO2 and H2, suggesting their potential in gas storage and separation applications. This material's sorption measurements indicate a high selectivity for CO2 over N2 and CH4, attributed to its pore-size-exclusive effect and physicochemical parameters (Zhang et al., 2015).

Chemical Synthesis and Organic Chemistry Adamantane derivatives are used in the synthesis of benzimidazole-carboxamide and carbohydrazide derivatives, showcasing the versatility of adamantane in generating novel organic compounds with potential applications in medicinal chemistry and materials science (Soselia et al., 2020). Furthermore, the catalytic synthesis of N-Aryladamantane-1-carboxamides highlights efficient methodologies for introducing aryl groups into the adamantane framework, opening avenues for creating compounds with varied chemical properties (Shishkin et al., 2020).

Polymer Science and Engineering Research into adamantane-containing polyamides and polyimides indicates the impact of adamantane on enhancing thermal stability and mechanical properties of polymers. These materials exhibit high glass transition temperatures and good solubility in various organic solvents, making them suitable for advanced engineering applications (Liaw & Liaw, 2001). Similarly, the synthesis of heterocyclic compounds with adamantane-like cage structures emphasizes the role of adamantane in developing new materials with unique structural and chemical properties (Kutsumura et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Adamantane derivatives have been found to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

Without specific studies on “2-(Adamantane-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, it’s difficult to determine its exact mode of action. Adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The adamantane structure is known for its rigidity and virtually stress-free nature, which might influence its pharmacokinetic properties .

Result of Action

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .

Action Environment

The adamantane structure is known for its stability, which might influence its environmental interactions .

Propiedades

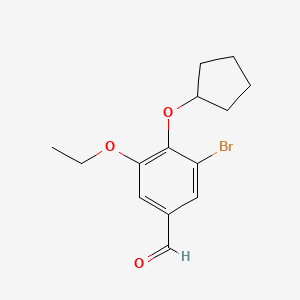

IUPAC Name |

2-(adamantane-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c21-17(23)16-14-3-1-2-4-15(14)25-18(16)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVDYTGSXBFAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)

![N-cyclohexyl-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2612971.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2612982.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)